molecular formula C18H32N2O B6120538 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

Cat. No. B6120538
M. Wt: 292.5 g/mol
InChI Key: SSPFJMRQQUAFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Mechanism of Action

As mentioned, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide works by inhibiting GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing inhibitory neurotransmission, this compound may help to reduce the activity of hyperexcitable neurons, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase brain GABA levels in animal models and humans. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been studied for its potential use in treating anxiety and addiction, as increased GABA levels in the brain have been linked to reduced anxiety and decreased drug-seeking behavior.

Advantages and Limitations for Lab Experiments

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. Additionally, this compound is relatively stable and can be easily synthesized in large quantities.
One limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, as with any experimental drug, there may be unforeseen side effects or interactions with other drugs.

Future Directions

There are several potential future directions for research on 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, particularly for alcohol and cocaine addiction. Additionally, this compound may have applications in the treatment of certain types of epilepsy and anxiety disorders. Further research is needed to fully understand the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.

Synthesis Methods

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of cyclohexylmethylamine with ethyl cyanoacetate to form 1-(cyclohexylmethyl)-4-piperidinone. This intermediate is then reacted with cyclopropylamine to form the final product, this compound.

Scientific Research Applications

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.

properties

IUPAC Name

3-[1-(cyclohexylmethyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(19-17-7-8-17)9-6-15-10-12-20(13-11-15)14-16-4-2-1-3-5-16/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPFJMRQQUAFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.